![molecular formula C8H6ClN3O2 B1412295 Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 1315363-58-6](/img/structure/B1412295.png)

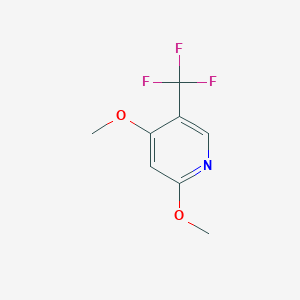

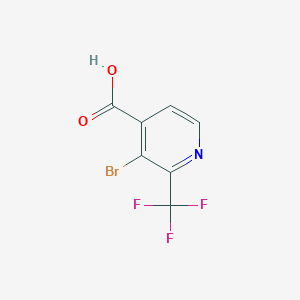

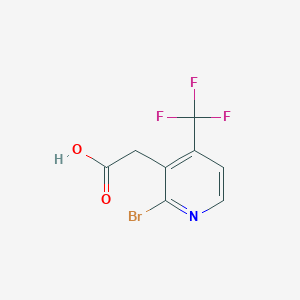

Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Übersicht

Beschreibung

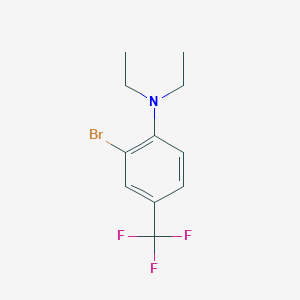

“Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate” is a chemical compound with the IUPAC name “this compound”. It has a molecular weight of 211.61 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H6ClN3O2/c1-14-8(13)5-4-10-7-3-2-6(9)11-12(5)7/h2-4H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Direct Arylation and Synthesis Methods

Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate has been extensively studied in the context of direct arylation and synthesis methods. For instance, Akkaoui et al. (2010) achieved direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine in its 3-position, utilizing microwave-assisted, one-pot, two-step processes for the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines (Akkaoui et al., 2010). Additionally, Lombardino (1968) reported the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs, which involved reactions with ethyl 2-chloroacetoacetate (Lombardino, 1968).

Interactions with Receptors

In the field of pharmacology, Barlin et al. (1997) prepared a series of 3-acylaminomethyl-6-(chloro and iodo)-2-(substituted phenyl)-imidazo[1,2-b]pyridazines and examined their interaction with central and mitochondrial benzodiazepine receptors. They found that imidazo[1,2-b]pyridazines were more selective for mitochondrial receptors compared to imidazo[1,2-a]pyridines (Barlin et al., 1997).

Synthesis of Novel Derivatives and Inhibitory Activities

Galtier et al. (2003) synthesized novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines and investigated their antiviral activities. They found certain derivatives to be potent inhibitors of human cytomegalovirus and varicella-zoster virus replication in vitro, highlighting the potential of these compounds in developing antiviral agents (Galtier et al., 2003).

Applications in Kinase Inhibition

Ishimoto et al. (2013) developed a convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives with VEGFR-2 kinase inhibitory activity, using a synthetic strategy based on an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine (Ishimoto et al., 2013).

Potential Antifilarial Agents

Mourad et al. (1992) synthesized a series of imidazo[1,2-b]pyridazines, including methyl 6-benzoylimidazo[1,2-b]pyridazine-2-carbamate, for antifilarial evaluation, although they did not find significant antifilarial activity in their tests (Mourad et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Imidazo[1,2-b]pyridazine derivatives have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Therefore, there is a strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .

Wirkmechanismus

Target of Action

Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a derivative of imidazo[1,2-b]pyridazine, a class of compounds known for their diverse biological activities Related compounds have been shown to exhibit a variety of biological activities, including antifungal , anti-diabetes , antiparasitic , anti-inflammatory , and anti-proliferative activity .

Mode of Action

It is known that the negative potential region in these types of compounds is usually related to the lone pair of electronegative atoms . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .

Biochemical Pathways

Related compounds have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The favorable pharmacokinetics of related compounds have been noted .

Result of Action

Related compounds have been shown to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the physicochemical properties of related compounds can be influenced by various environmental factors .

Biochemische Analyse

Biochemical Properties

Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can disrupt the signaling pathways that regulate cell growth and proliferation. This disruption can lead to reduced cell proliferation and increased apoptosis (programmed cell death), making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression, as the downstream effects of the inhibited enzymes are altered. For instance, the inhibition of kinases can lead to reduced phosphorylation of transcription factors, resulting in changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis. The exact temporal dynamics of these effects can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that are responsible for its biotransformation, leading to the formation of various metabolites. These metabolites can have different biological activities, which can contribute to the overall effects of the compound. The exact metabolic pathways and the enzymes involved can vary depending on the species and the specific experimental conditions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For instance, the compound may be preferentially taken up by certain cell types, leading to higher local concentrations and more pronounced effects in those cells .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of the compound with its target enzymes and proteins, affecting its overall biological activity .

Eigenschaften

IUPAC Name |

methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-7-3-2-6(9)11-12(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELRFIGGHCYSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.